Diamidophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

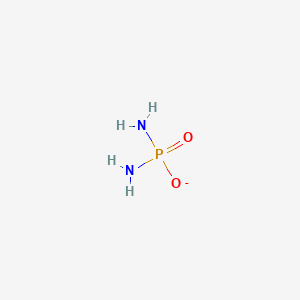

Diamidophosphate, also known as this compound, is a useful research compound. Its molecular formula is H4N2O2P- and its molecular weight is 95.018 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Prebiotic Chemistry

Role in Phosphorylation Reactions

Diamidophosphate has been identified as a plausible prebiotic phosphorylating agent capable of facilitating the phosphorylation of nucleosides, amino acids, and lipid precursors under aqueous conditions. Research indicates that DAP can efficiently phosphorylate these biological building blocks without requiring a condensing agent, enabling the formation of higher-order structures such as oligonucleotides and peptides in a single-pot reaction environment .

Case Study: Phosphorylation of Nucleosides

A notable study demonstrated that DAP could phosphorylate uridine to form uridine-2′,3′-cyclophosphate in aerosol environments, which mimic early Earth conditions. This method significantly increased reaction rates compared to bulk solutions . The findings suggest that DAP may have played a critical role in the prebiotic synthesis of nucleic acids, supporting theories about the origins of life.

Synthetic Biology

Chemical Synthesis of Pyrophosphopeptides

In synthetic biology, DAP is utilized for the chemical phosphorylation of peptides. A recent methodology allows for the one-pot synthesis of pyrophosphopeptides using DAP without the need for protecting groups. This process enhances the efficiency and selectivity of peptide modifications, making it a valuable tool for studying protein phosphorylation pathways .

| Methodology | Advantages | Applications |

|---|---|---|

| One-pot phosphorylation | No need for protecting groups | Access to synthetic pyrophosphopeptides |

| Sequential amidophosphorylation | High selectivity for phosphate moieties | Understanding protein signaling pathways |

Biochemical Research

Investigating Protein Modifications

DAP's role extends to biochemical research where it aids in understanding post-translational modifications such as phosphorylation. By providing a robust method for synthesizing phosphorylated peptides, researchers can explore the functional implications of these modifications in various cellular processes .

Implications for Origins of Life Studies

Modeling Prebiotic Conditions

The versatility of DAP in promoting phosphorylation reactions under mild conditions makes it an ideal candidate for modeling prebiotic chemical evolution. Studies have shown that DAP can facilitate the emergence of essential biomolecules necessary for life, thus providing insights into how life might have originated from non-living matter .

Eigenschaften

Molekularformel |

H4N2O2P- |

|---|---|

Molekulargewicht |

95.018 g/mol |

IUPAC-Name |

diaminophosphinate |

InChI |

InChI=1S/H5N2O2P/c1-5(2,3)4/h(H5,1,2,3,4)/p-1 |

InChI-Schlüssel |

ANCLJVISBRWUTR-UHFFFAOYSA-M |

Kanonische SMILES |

NP(=O)(N)[O-] |

Synonyme |

DAP cpd diamidophosphate phosphorodiamidic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.